N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide is a heterocyclic compound that combines the structural motifs of indazole and benzofuran. Indazole is known for its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Benzofuran derivatives are also recognized for their pharmacological potential, making this compound of significant interest in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds with an indazole structure have been found to interact with theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is essential for physiological and pathological angiogenesis .
Mode of Action
For instance, some indazole derivatives have been found to inhibit the activity of their target proteins, thereby affecting the signaling pathways they are involved in .
Biochemical Pathways
Given its potential interaction with vegfr2, it might influence theVEGF signaling pathway , which plays a critical role in angiogenesis .
Result of Action
Based on its potential interaction with vegfr2, it might influence angiogenesis, which could have implications in various physiological and pathological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide typically involves the formation of the indazole and benzofuran rings followed by their coupling. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The benzofuran ring can be synthesized via the cyclization of o-hydroxyaryl ketones . The final coupling step involves the reaction of the indazole derivative with the benzofuran carboxylic acid under amide bond-forming conditions, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yields. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indazole ring, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated benzofuran derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
N-(3-methyl-1H-indazol-6-yl)-N-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine: Another indazole derivative with anticancer properties.
Imidazole-containing compounds: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Uniqueness
N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide is unique due to its combination of indazole and benzofuran rings, which endows it with a diverse range of biological activities. Its ability to inhibit kinases and its potential anticancer properties make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-22-14-4-2-3-10-7-15(23-16(10)14)17(21)19-12-6-5-11-9-18-20-13(11)8-12/h2-9H,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGAWEXPARWSQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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